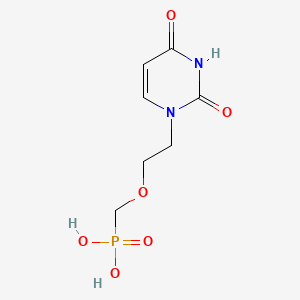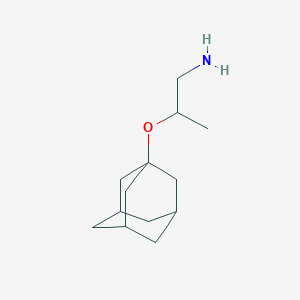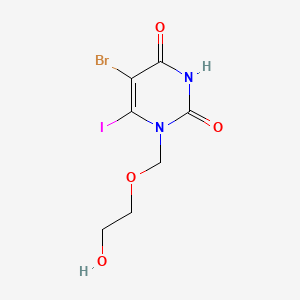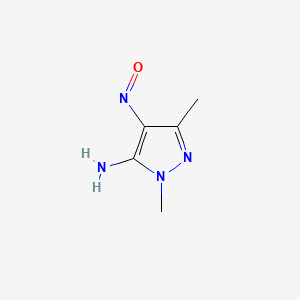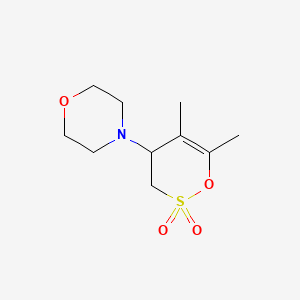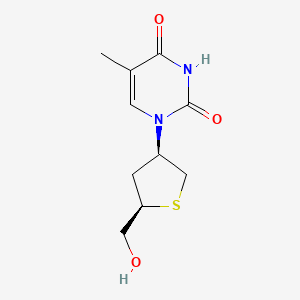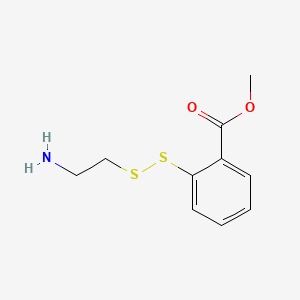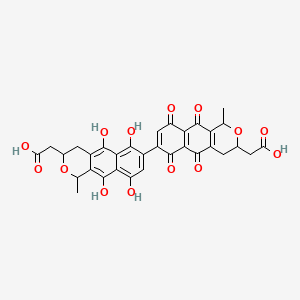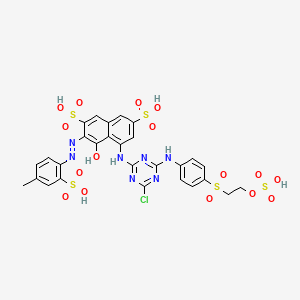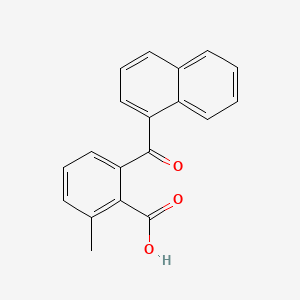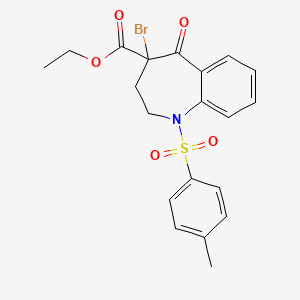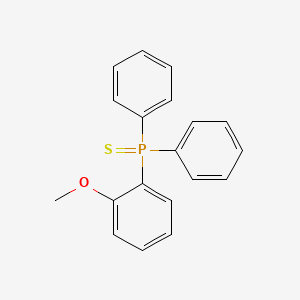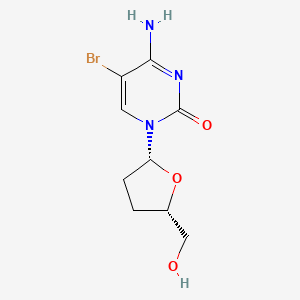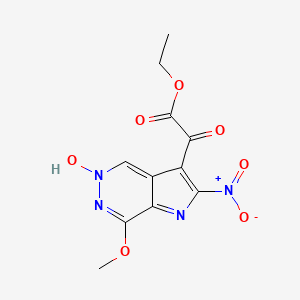
Ethyl (5-hydroxy-2-(hydroxy(oxido)amino)-7-methoxy-1H-5lambda(5)-pyrrolo(2,3-d)pyridazin-3-yl)(oxo)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (5-hydroxy-2-(hydroxy(oxido)amino)-7-methoxy-1H-5lambda(5)-pyrrolo(2,3-d)pyridazin-3-yl)(oxo)acetate is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-hydroxy-2-(hydroxy(oxido)amino)-7-methoxy-1H-5lambda(5)-pyrrolo(2,3-d)pyridazin-3-yl)(oxo)acetate typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the formation of the desired product. Common synthetic routes may include:
Formation of the Pyrrolo(2,3-d)pyridazin Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Functional Groups: Hydroxyl, methoxy, and oxido groups are introduced through specific reactions such as hydroxylation, methylation, and oxidation.
Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (5-hydroxy-2-(hydroxy(oxido)amino)-7-methoxy-1H-5lambda(5)-pyrrolo(2,3-d)pyridazin-3-yl)(oxo)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert oxido groups to hydroxyl groups.
Substitution: Functional groups can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction may produce hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (5-hydroxy-2-(hydroxy(oxido)amino)-7-methoxy-1H-5lambda(5)-pyrrolo(2,3-d)pyridazin-3-yl)(oxo)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl (5-hydroxy-2-(hydroxy(oxido)amino)-7-methoxy-1H-5lambda(5)-pyrrolo(2,3-d)pyridazin-3-yl)(oxo)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Ethyl (5-hydroxy-2-(hydroxy(oxido)amino)-7-methoxy-1H-5lambda(5)-pyrrolo(2,3-d)pyridazin-3-yl)(oxo)acetate can be compared with similar compounds such as:
Ethyl (5-hydroxy-2-(hydroxyamino)-7-methoxy-1H-pyrrolo(2,3-d)pyridazin-3-yl)(oxo)acetate: Lacks the oxido group.
Methyl (5-hydroxy-2-(hydroxy(oxido)amino)-7-methoxy-1H-pyrrolo(2,3-d)pyridazin-3-yl)(oxo)acetate: Has a methyl ester instead of an ethyl ester.
Ethyl (5-hydroxy-2-(amino)-7-methoxy-1H-pyrrolo(2,3-d)pyridazin-3-yl)(oxo)acetate: Lacks the oxido and hydroxy groups.
Eigenschaften
CAS-Nummer |
50450-99-2 |
|---|---|
Molekularformel |
C11H10N4O7 |
Molekulargewicht |
310.22 g/mol |
IUPAC-Name |
ethyl 2-(5-hydroxy-7-methoxy-2-nitropyrrolo[2,3-d]pyridazin-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C11H10N4O7/c1-3-22-11(17)8(16)6-5-4-14(18)13-10(21-2)7(5)12-9(6)15(19)20/h4,18H,3H2,1-2H3 |
InChI-Schlüssel |
SJXFTZGRUZHROG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C1=C(N=C2C1=CN(N=C2OC)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


